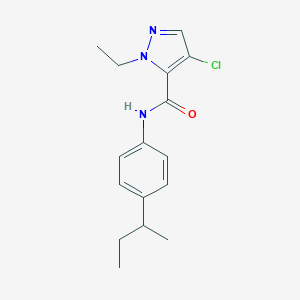![molecular formula C17H16BrN3O4S B213829 methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the pyrazole family and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in the disease process. For example, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory pathway. Moreover, it has also been found to inhibit the activity of certain proteins that are involved in the cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects. For example, it has been found to reduce the production of certain inflammatory mediators such as prostaglandins and cytokines. Moreover, it has also been found to induce apoptosis in cancer cells by activating certain apoptotic pathways. Additionally, this compound has been found to inhibit the growth and proliferation of certain bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has several advantages for lab experiments. Firstly, it is readily available and can be synthesized in large quantities with good yield and high purity. Moreover, it exhibits diverse biological activities, making it a promising candidate for various scientific studies. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its applications in certain studies.
Direcciones Futuras
There are several future directions for the research on methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Moreover, studies are needed to investigate the potential therapeutic applications of this compound in various disease conditions. Additionally, studies are needed to optimize the synthesis of this compound to improve its yield and purity. Finally, studies are needed to investigate the potential toxicity and side effects of this compound in vivo.
Métodos De Síntesis
The synthesis of methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-furoyl chloride. The resulting intermediate is then reacted with methyl thioglycolate to form the final product. The synthesis of this compound has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has been found to exhibit various biological activities that make it a promising candidate for scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Moreover, it has also been found to exhibit significant activity against certain viral infections. Due to its diverse biological activities, this compound has been studied extensively in various scientific fields.
Propiedades
Nombre del producto |
methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C17H16BrN3O4S |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
methyl 3-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16BrN3O4S/c1-9-14(18)10(2)21(20-9)8-11-4-5-13(25-11)16(22)19-12-6-7-26-15(12)17(23)24-3/h4-7H,8H2,1-3H3,(H,19,22) |
Clave InChI |
ABWHFCXPPNJTJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)




![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)